

Application Notes and Protocols for Sos1-IN-10 in High-Throughput Screening

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For Researchers, Scientists, and Drug Development Professionals

Introduction

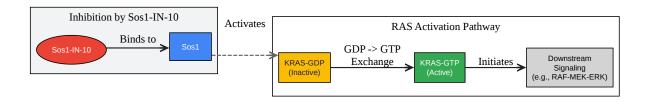
Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including the frequently mutated KRAS oncogene.[1][2] [3] Sos1 facilitates the exchange of GDP for GTP on RAS, switching it to its active, signal-transducing state.[2][4] The constitutive activation of the RAS signaling pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target.[2][5] Small molecule inhibitors that disrupt the Sos1-KRAS interaction can effectively block RAS activation and downstream signaling, offering a promising strategy for treating RAS-driven tumors.[1][2]

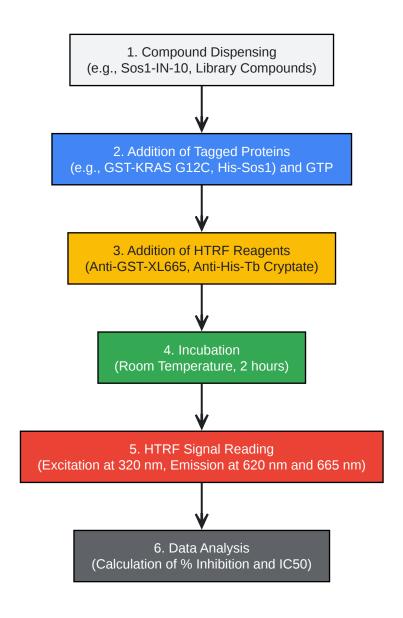
Sos1-IN-10 is a potent small molecule inhibitor of the Sos1-KRAS interaction. This document provides detailed application notes and protocols for the use of **Sos1-IN-10** and similar compounds in high-throughput screening (HTS) assays designed to identify and characterize Sos1 inhibitors.

Mechanism of Action

Sos1-IN-10 functions by disrupting the protein-protein interaction (PPI) between Sos1 and KRAS.[4] By binding to Sos1, the inhibitor prevents the formation of the Sos1-KRAS complex, which is essential for the nucleotide exchange process.[2] This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway.[1][2]







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